![molecular formula C19H23NO6 B11009946 2-{2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-YL)oxy]propanamido}propanoic acid](/img/structure/B11009946.png)
2-{2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-YL)oxy]propanamido}propanoic acid
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Overview
Description
2-{2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-YL)oxy]propanamido}propanoic acid is a complex organic compound with a molecular weight of 290.32 g/mol . It is characterized by its chromen-2-one structure, which is a derivative of coumarin, a naturally occurring compound known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-YL)oxy]propanamido}propanoic acid typically involves multiple steps. The final step involves the formation of the propanoic acid moiety through esterification and subsequent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions . The process is often scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-YL)oxy]propanamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert ketones to alcohols or reduce other functional groups.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-{2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-YL)oxy]propanamido}propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-YL)oxy]propanamido}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
- 3,4,7-Trimethyl-5-(3-oxobutan-2-yl)oxy-2H-chromen-2-one
- 4-Ethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one
Uniqueness
2-{2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-YL)oxy]propanamido}propanoic acid is unique due to its specific structural features, such as the combination of the chromen-2-one core with the propanoic acid moiety . This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2S)-2-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-5-6-13-9-16(21)26-15-8-10(2)7-14(17(13)15)25-12(4)18(22)20-11(3)19(23)24/h7-9,11-12H,5-6H2,1-4H3,(H,20,22)(H,23,24)/t11-,12?/m0/s1 |
InChI Key |
YDLMELFXYPSBPD-PXYINDEMSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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